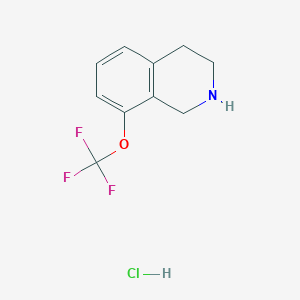

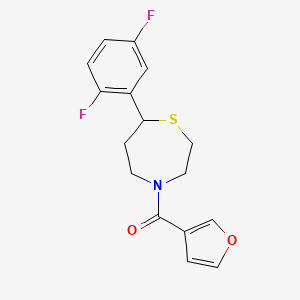

8-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “8-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline;hydrochloride” is a chemical compound that contains a trifluoromethoxy group . The trifluoromethoxy group is a chemical group –O– CF3. It can be seen as a methoxy group –O– CH3 whose hydrogen atoms are replaced by fluorine atoms; or as a trifluoromethyl group attached to the rest of the molecule by a bridging oxygen atom .

Aplicaciones Científicas De Investigación

Organic Synthesis

- Synthesis of Hantzsch Esters and Polyhydroquinoline Derivatives : One study highlighted the synthesis of Hantzsch 1,4-dihydropyridine, polyhydroquinoline, and 1,8-dioxodecahydroacridines derivatives in trifluoroethanol (TFE). TFE was used as a solvent, demonstrating its efficiency in yielding these compounds, and could be easily separated and reused, indicating a sustainable approach in organic synthesis (Heydari et al., 2009).

Material Science

- OLED Material Analysis : Tris(8-hydroxyquinoline)aluminum(III), a compound related to the chemical family of 8-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline, is extensively used in organic light-emitting diodes (OLEDs). Research on its excited state suggests its application as an electron transport material and emitting layer in OLEDs, highlighting the compound's significant role in electronic device fabrication (Halls & Schlegel, 2001).

Analytical Chemistry

- Metal Ion Sensing : A derivative of 8-hydroxyquinoline showed pronounced Hg(2+)-selective fluoroionophoric properties, indicating its utility in the selective detection of mercury ions. This research demonstrates the potential of 8-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline derivatives in environmental monitoring and analytical chemistry applications (Moon et al., 2004).

Supramolecular Chemistry

- Engineering Solvatomorphs for Luminescence : The study on ortho-Phenylenediboronic acid reacting with 8-hydroxyquinoline yielded a luminescent complex. The research focused on generating various solvatomorphs through solvent-evaporation methods, demonstrating the adaptability and potential application of these complexes in luminescent materials and devices (Jarzembska et al., 2017).

Propiedades

IUPAC Name |

8-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO.ClH/c11-10(12,13)15-9-3-1-2-7-4-5-14-6-8(7)9;/h1-3,14H,4-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVNMSSQDTMTRMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC=C2OC(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)propanamide](/img/structure/B2724791.png)

![ethyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B2724793.png)

![N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide](/img/structure/B2724794.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-({2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]propanamide](/img/structure/B2724799.png)

![N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2724802.png)

![N-(3-bromophenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2724803.png)

![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2,5-dimethyl-1H-pyrrol-1-yl)-N-methylamine](/img/structure/B2724804.png)

![5-Cyclopropyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2724805.png)